molecular formula C4H4N2O2 B1204096 Pyrazine, 1,4-dioxide CAS No. 2423-84-9

Pyrazine, 1,4-dioxide

Cat. No.: B1204096
CAS No.: 2423-84-9
M. Wt: 112.09 g/mol
InChI Key: SXTKIFFXFIDYJF-UHFFFAOYSA-N
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Description

Pyrazine, 1,4-dioxide, is a heterocyclic aromatic compound with a five-membered ring structure. It is an organic compound that is widely used in various scientific applications. This compound is a colorless, crystalline solid with a strong odor and a melting point of 64°C. It is a versatile compound that can be used in a variety of applications, such as pharmaceuticals, agrochemicals, and food additives. It is also used in the synthesis of other compounds, such as pyrazole, pyrazine-2-carboxylic acid, and pyrazine-2-carboxamide.

Scientific Research Applications

  • Microbial Metabolism and Synthesis : Pyrazines, including 1,4-dioxide, are synthesized and degraded by some bacteria and fungi, aiding in the creation of novel molecules. They find applications in food, agriculture, and medicine due to their widespread biological distribution (Rajini, Aparna, Sasikala, & Ramana, 2011).

  • Chemistry of 1,4-Diazines : Pyrazine 1,4-dioxide and its derivatives are part of the 1,4-diazines group, used in organic, inorganic, and biochemical reactions due to their characteristic reactivity and ability to form coordination polymers with unique electrical and magnetic properties (Kaim, 1983).

  • Antibacterial Properties : Novel pyrazine derivatives have shown strong antibacterial activities, indicating potential for pharmaceutical applications (Miyazawa, Takabatake, & Hasegawa, 1997).

  • Synthesis in Organic Chemistry : Pyrazine 1,4-dioxides are formed through various chemical reactions, showcasing their importance in synthetic chemistry (Grigor’eva, Tikhonov, Amitina, Volodarskii, & Korobeinicheva, 1986).

  • Pharmacological Effects : Pyrazine derivatives, including 1,4-dioxide, have diverse pharmacological effects, such as antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and antiviral properties, making them of interest in drug development (Doležal & Zítko, 2015).

  • Corrosion Inhibition : Pyrazine and its derivatives, including 1,4-dioxide, have been explored as corrosion inhibitors for metals and alloys, important in industrial applications (Obot, Onyeachu, & Umoren, 2018).

  • Role in Hybrid Networks : Pyrazine-N,N′-dioxide is used as a linker in the design of hybrid octacyanometalate-based networks, playing a significant role in specific supramolecular interactions (Podgajny et al., 2014).

  • Catalytic Applications : Pyrazines are crucial in catalyzing the synthesis of biologically relevant derivatives, as demonstrated by novel catalytic methods using immobilized ionic liquids (Khan, Siddiqui, & Siddiqui, 2019).

Safety and Hazards

According to the safety data sheet, Pyrazine, 1,4-dioxide is classified as a flammable solid. It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Biochemical Analysis

Biochemical Properties

Pyrazine, 1,4-dioxide plays a significant role in biochemical reactions due to its redox-active nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with kinase proteins, where it serves as a hydrogen bond acceptor . This interaction is crucial for its role in modulating kinase activity, which is essential for various cellular processes. Additionally, this compound has been studied for its antimicrobial, antitumoral, anti-inflammatory, and antiviral activities .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding its potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumoral activity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.

Properties

IUPAC Name

4-oxidopyrazin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTKIFFXFIDYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=O)C=CN1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178926
Record name Pyrazine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-84-9
Record name Pyrazine, 1,4-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazine, 1,4-dioxide
Reactant of Route 2
Pyrazine, 1,4-dioxide

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